Fmoc-Tyr-OH
Overview
Description
Fmoc-Tyr-OH: N-(9-fluorenylmethoxycarbonyl)-L-tyrosine , is a derivative of the natural amino acid tyrosine. This compound is widely used in the field of peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions on the carboxyl and side-chain functionalities.
Biochemical Analysis
Biochemical Properties
Fmoc-Tyr-OH is primarily used in Fmoc solid-phase peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water . Additionally, this compound can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . The interactions between this compound and these biomolecules are essential for the successful synthesis of peptides and proteins.
Cellular Effects
This compound has been shown to influence cell function in various ways. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been used in the synthesis of peptide-based hydrogels, which can support cell adhesion, survival, and duplication . These hydrogels can promote cell attachment and favor cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable bonds with other amino acids during peptide synthesis. This is achieved through the protection of the amino group by the Fmoc group, which prevents unwanted side reactions. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . Additionally, this compound can form π-π stacking interactions and hydrogen bonds, which are crucial for the self-assembly of peptide-based hydrogels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during peptide synthesis. This compound is stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where this compound-based hydrogels have shown sustained support for cell growth and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively support peptide synthesis and cell growth. At high doses, it may cause toxic or adverse effects. For example, high concentrations of this compound can lead to the formation of aggregates, which can negatively impact cell function and viability . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For instance, this compound can be used in the synthesis of peptides that influence the secretion of anabolic hormones and supply fuel during exercise . These interactions are crucial for the successful synthesis and function of peptides and proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. This compound can be transported into cells via specific transporters or binding proteins. Once inside the cell, it can be distributed to various cellular compartments where it participates in peptide synthesis . The localization and accumulation of this compound are important factors that influence its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on peptide synthesis. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles or compartments within the cell . This localization is crucial for the efficient synthesis of peptides and proteins, as it ensures that this compound is available where it is needed most.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OH typically involves the reaction of L-tyrosine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide with hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole.
Major Products:
Deprotection: Removal of the Fmoc group yields free tyrosine derivatives.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry: Fmoc-Tyr-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase peptide synthesis method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the synthesis of peptide-based probes and inhibitors .
Medicine: this compound is used in the development of peptide-based therapeutics. It is involved in the synthesis of peptide drugs that target specific proteins or pathways in diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
The mechanism of action of Fmoc-Tyr-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function of tyrosine, allowing for selective reactions on the carboxyl and side-chain functionalities. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Used in peptide synthesis with a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain.
Fmoc-Arg(Pbf)-OH: Contains a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain.
Fmoc-His(Trt)-OH: Features a trityl (Trt) protecting group on the histidine side chain.
Uniqueness: Fmoc-Tyr-OH is unique due to its hydroxyl group on the phenyl ring, which can participate in additional reactions such as phosphorylation. This makes it particularly useful in the synthesis of phosphopeptides and in studies involving protein phosphorylation .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918847 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92954-90-0 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main driving forces behind the self-assembly of Fmoc-Tyr-OH?
A1: this compound self-assembles primarily due to π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the tyrosine residues. [] This combination leads to the formation of well-defined nanostructures.
Q2: Can the self-assembled nanostructures of this compound be further stabilized for biomedical applications?
A2: Yes, the stability of this compound/Fmoc-Trp-OH co-assembled nanoparticles can be enhanced through UV light-induced crosslinking. [] This process involves the formation of tyrosine dimers, creating a more robust structure. Interestingly, the wavelength used for UV irradiation (254 nm vs. 365 nm with riboflavin) influences whether both amino acids participate in dimer formation, impacting the resulting nanoparticle stability. []
Q3: How can this compound based nanomaterials be utilized for controlled drug delivery?
A3: The crosslinked this compound/Fmoc-Trp-OH nanoparticles can be loaded with anticancer drugs like doxorubicin. [] Further coating these nanoparticles with a tannic acid-iron complex introduces glutathione-responsiveness, enabling controlled drug release in tumor environments. [] Additionally, the incorporation of carbon nanomaterials like oxidized carbon nanotubes or graphene oxide into this compound based hydrogels allows for near-infrared light-triggered drug release. [] This is achieved by leveraging the heat generated by the carbon nanomaterials upon irradiation. []
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